(S)-2-Amino-2-(4-bromophenyl)acetic acid
Overview
Description
(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been identified as inhibitors of phosphatase . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolism.
Mode of Action
It can be inferred from the related compound, 4-bromophenylacetic acid, that it may interact with its targets, such as phosphatases, and inhibit their activity . This inhibition could lead to changes in the phosphorylation state of various proteins, affecting cellular processes.
Result of Action
Based on its potential role as a phosphatase inhibitor, it could lead to changes in the phosphorylation state of various proteins, affecting cellular processes such as signal transduction, metabolism, and cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-2-(4-bromophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that this compound may influence amino acid metabolism and protein synthesis.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to cause depolarization of the transmembrane potential difference in tobacco protoplasts This indicates that this compound can influence cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrazone derivatives by reacting with aldehydes, which may further interact with biomolecules . The compound’s ability to conjugate with aspartic acid also highlights its role in modifying amino acid pathways . These interactions can lead to enzyme inhibition or activation, affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that the compound can be synthesized and isolated through various methods, ensuring its stability for experimental use
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conjugation with other amino acids, such as aspartic acid . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Properties
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426155 | |
Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848188-26-1 | |
Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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